3-Bromo-5-fluorophenol

Catalog No.
S696833
CAS No.
433939-27-6
M.F
C6H4BrFO
M. Wt
191 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluorophenol

CAS Number

433939-27-6

Product Name

3-Bromo-5-fluorophenol

IUPAC Name

3-bromo-5-fluorophenol

Molecular Formula

C6H4BrFO

Molecular Weight

191 g/mol

InChI

InChI=1S/C6H4BrFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H

InChI Key

JCPJGUPQZDEZQH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)O

Canonical SMILES

C1=C(C=C(C=C1F)Br)O

The exact mass of the compound 3-Bromo-5-fluorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-5-fluorophenol (CAS: 433939-27-6) is a tri-functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Featuring a phenolic hydroxyl group, a meta-bromo substituent, and a meta-fluoro substituent, this compound offers three distinct vectors for orthogonal chemical modification [1]. The hydroxyl group serves as an anchor for etherification or Mitsunobu reactions, the bromine atom provides a highly reactive leaving group for transition-metal-catalyzed cross-coupling, and the fluorine atom modulates both the physicochemical properties and the metabolic stability of downstream products[2]. For procurement professionals and synthetic chemists, this pre-functionalized scaffold significantly streamlines complex multi-step syntheses by eliminating the need for downstream halogenation or metalation steps.

Attempting to substitute 3-bromo-5-fluorophenol with cheaper, more generic alternatives like 3-bromophenol or 3,5-dibromophenol fundamentally compromises both process efficiency and product performance . Substituting with 3-bromophenol eliminates the critical fluorine atom, resulting in a higher phenolic pKa that necessitates harsher basic conditions for etherification, while also sacrificing the metabolic blocking and enhanced lipophilicity crucial for pharmaceutical efficacy [1]. Conversely, utilizing 3,5-dibromophenol introduces two identical reactive halogen sites. In downstream palladium-catalyzed cross-coupling reactions, this lack of differentiation leads to statistical mixtures of mono- and di-coupled products, drastically reducing the yield of the desired intermediate and imposing severe, costly chromatographic purification bottlenecks [2].

Absolute Regioselectivity in Transition-Metal Cross-Coupling

In palladium-catalyzed cross-coupling reactions, 3-bromo-5-fluorophenol provides a single reactive halogen site, as the C-F bond remains inert under standard Pd(0) conditions. This guarantees 100% regioselectivity at the 3-position. Conversely, using 3,5-dibromophenol as a cheaper generic comparator results in competing reactions at both halogen sites. Without strict stoichiometric control and specialized ligands, the mono-coupling of 3,5-dibromophenol typically yields statistical mixtures (approximately 50-60% of the desired mono-adduct), requiring extensive chromatographic purification .

Evidence DimensionMono-coupling yield and regioselectivity
Target Compound Data>90% yield, 100% regioselectivity at the C-Br bond
Comparator Or Baseline~50-60% yield (statistical mixture) for 3,5-dibromophenol
Quantified Difference>30% absolute increase in target yield; elimination of di-adduct byproducts
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) at 25-80°C

Eliminating the formation of di-adducts drastically reduces solvent waste and purification costs, making this compound strictly preferable for scalable manufacturing.

Lowered pKa for Base-Sensitive Etherification and Mitsunobu Reactions

The strongly electron-withdrawing nature of the fluorine atom at the 5-position significantly increases the acidity of the phenolic hydroxyl group. 3-Bromo-5-fluorophenol exhibits a predicted pKa of approximately 8.01, compared to a pKa of 9.03 for the non-fluorinated analog, 3-bromophenol [1]. This enhanced acidity allows for efficient deprotonation using milder bases (such as potassium carbonate rather than cesium carbonate) and improves the kinetics of Mitsunobu reactions, which are often utilized to attach complex, base-sensitive side chains [2].

Evidence DimensionPhenolic acidity (pKa)
Target Compound DatapKa ~ 8.01
Comparator Or BaselinepKa ~ 9.03 (3-bromophenol)
Quantified Difference~1.02 pKa unit reduction (over 10-fold increase in acidity)
ConditionsAqueous/organic solvent systems at standard temperature

The ability to utilize milder basic conditions prevents the degradation of sensitive functional groups during complex multi-step API synthesis.

Optimized Lipophilicity and Metabolic Stability in Drug Design

For pharmaceutical procurement, the substitution of hydrogen for fluorine at the 5-position provides critical pharmacokinetic advantages. The fluorine atom increases the compound's lipophilicity (ClogP ~ 2.4) while maintaining a minimal steric profile (van der Waals radius of 1.47 Å vs 1.20 Å for hydrogen) [1]. Furthermore, the C-F bond acts as a metabolic block against cytochrome P450-mediated oxidation at the 5-position, an advantage completely absent in 3-bromophenol. This tri-functional scaffold has been explicitly utilized to synthesize CNS-active twin drugs, such as nicotinic acetylcholine receptor ligands, where precise lipophilicity and metabolic resistance are required for blood-brain barrier penetration [2].

Evidence DimensionMetabolic blocking and steric bulk
Target Compound DataInert C-F bond (1.47 Å radius); blocks oxidation
Comparator Or BaselineVulnerable C-H bond (1.20 Å radius) in 3-bromophenol
Quantified DifferenceComplete suppression of 5-position oxidation with only a 0.27 Å increase in steric radius
ConditionsIn vivo / in vitro pharmacokinetic modeling

Procuring the fluorinated building block directly embeds metabolic stability and enhanced membrane permeability into the final API, reducing downstream failure rates in drug development.

Synthesis of CNS-Active Pharmaceuticals

3-Bromo-5-fluorophenol is the required precursor for developing central nervous system (CNS) drugs, such as nicotinic acetylcholine receptor ligands, where the embedded fluorine atom is necessary to achieve the specific ClogP and metabolic stability required for blood-brain barrier penetration [1].

Scalable Asymmetric Biaryl Manufacturing

In industrial process chemistry, this compound is selected over 3,5-dibromophenol for large-scale Suzuki or Sonogashira cross-couplings, as its single reactive C-Br bond ensures >90% mono-coupling yields, eliminating the need for costly chromatographic separation of di-adducts .

Mild-Condition Etherification for Complex Scaffolds

Due to its lowered pKa (~8.01), this compound is the preferred phenolic building block when attaching base-sensitive side chains via Mitsunobu reactions or mild etherifications, preventing the degradation of delicate functional groups that would occur if using the less acidic 3-bromophenol [2].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-5-bromophenol

Dates

Last modified: 08-15-2023

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